molecular formula C8H9ClO3 B101995 4-Chloro-2,6-bis(hydroxymethyl)phenol CAS No. 17026-49-2

4-Chloro-2,6-bis(hydroxymethyl)phenol

Cat. No. B101995
CAS RN: 17026-49-2
M. Wt: 188.61 g/mol
InChI Key: OGMITUYZIACKHB-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(hydroxymethyl)phenol is a chemical compound with the molecular formula C8H9ClO3 and a molecular weight of 188.61 . It is also known by other names such as 5-Chloro-2-hydroxy-m-xylene-alpha,alpha’-diol . This compound is an intermediate in the synthesis of Ochratoxin A, which are toxic metabolites from Aspergillus ochraceus .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-bis(hydroxymethyl)phenol consists of a phenol ring with a chlorine atom and two hydroxymethyl groups attached to it . The exact mass of the molecule is 188.0240218 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2,6-bis(hydroxymethyl)phenol are not available, it is known that this compound is an intermediate in the synthesis of Ochratoxin A . Ochratoxins are toxic metabolites produced by Aspergillus ochraceus .


Physical And Chemical Properties Analysis

4-Chloro-2,6-bis(hydroxymethyl)phenol is a white solid . It has a molecular weight of 188.61 and a molecular formula of C8H9ClO3 . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Scientific Research Applications

Coordination Chemistry

Inorganic Chemistry: The compound’s structure, featuring a phenol ring with a chlorine atom and hydroxymethyl groups, makes it a candidate for forming coordination complexes with metals . These complexes can have intriguing structures and potential applications in catalysis and materials science.

Anion Detection Assays

Analytical Chemistry: 4-Chloro-2,6-bis(hydroxymethyl)phenol has been used in assays for the selective detection of anions, such as fluoride ions . This application is particularly important in environmental monitoring and the development of sensors for detecting contaminants.

Future Directions

The future directions for the use of 4-Chloro-2,6-bis(hydroxymethyl)phenol could involve its use as an intermediate in the synthesis of other compounds. Given its role in the synthesis of Ochratoxin A , it may be of interest in the study of mycotoxins and their effects.

properties

IUPAC Name

4-chloro-2,6-bis(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMITUYZIACKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)O)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2066149
Record name 1,3-Benzenedimethanol, 5-chloro-2-hydroxy-
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Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-bis(hydroxymethyl)phenol

CAS RN

17026-49-2
Record name 4-Chloro-2,6-bis(hydroxymethyl)phenol
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Record name 4-Chloro-2,6-bis(hydroxymethyl)phenol
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Record name 4-Chloro-2,6-bis(hydroxymethyl)phenol
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Record name 1,3-Benzenedimethanol, 5-chloro-2-hydroxy-
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Record name 5-chloro-m-xylene-2,α,α'-triol
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Record name 4-CHLORO-2,6-BIS(HYDROXYMETHYL)PHENOL
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Synthesis routes and methods I

Procedure details

The heat reactable 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol composition used in the dip of the present invention is made by the process of first reacting about 2 mols of formaldehyde with 1 mol of parachlorophenol in water containing sodium hydroxide. The precipitated sodium salt is filtered off, washed, dissolved in hot water acidified with acetic acid, cooled, filtered and washed until free of acid. The resulting intermediate product can then be recrystallized from alcohol to obtain the 2,6-bis hydroxy methyl -4-chlorophenol which then is reacted with about 2 mols of resorcinol to give the heat reactable bis (dihydroxy phenyl methyl)chlorophenol composition. The final product may be treated to remove unused starting materials and by-products. However, it or the intermediate product should be washed or treated as much as practical to remove all or essentially all of the alkali metal ions or salts. The product as produced is substantially heat reactable 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol composition having an average molecular weight of up to about 800 and a melting point of up to about 240°C. It is added to or mixed with the latex of the rubbery vinyl pyridine copolymer in the form of a solution 5 to 30% solids in water containing NH3 sufficient to render the solution alkaline, usually about 0.5 to 7.5%. More information on how to prepare the heat reactable 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol composition is shown by Mather, "Development of a Polyester-Rubber Adhesive," British Polymer Journal, Volume 3, March, 1971, pages 58 to 62 and U.S. Pat. No. 3,660,202. The chlorophenolic composition is heat reactable so that it can react with itself, the rubber and possibly also the cord.
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Synthesis routes and methods II

Procedure details

Potassium hydroxide (84.82 g, 1.30 mole) was dissolved in H2O (200 mL) in a two liter 3-neck round bottom flask fitted with thermocouple, mechanical stirrer, and stopper. With stirring, 4-chlorophenol (128.56 g, 1.0 mole) was added with cooling (ice bath) resulting in the temperature rising to 26° C. Formalin (230 mL of 37% aqueous solution, 2.83 mole) was added portion-wise maintaining the temperature below 25° C. The reaction was warmed to 35° C. for 48 hours. To this solution was added aqueous acetic acid (80.0 mL, 84.1 g, 1.40 mole in 800 mL H2O) causing the solution to become turbid. Vacuum filtration of the suspension yielded a tan solid. The solid was stirred with acetone (100 mL) and the insoluble product collected by vacuum filtration. The solution was diluted with hexanes yielding several crops of the diol as fine tan needles (35.0 g, 19%). mp 160.6–163.3° C. 1H NMR (acetone-d6, NaOD, D2O/300 MHz) 6.69 (s, 2H), 4.48 (s, 4H), 7.88 (d, 1H, J=2.6 Hz), 7.75 (d, 1H, J=2.6 Hz), 6.08 (q, 1H, J=6.9 Hz). ESLRMS m/z 206 (M+NH4+). ESHRMS m/z 187.0131 (M−H, Calc'd 187.0162).
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84.82 g
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Synthesis routes and methods III

Procedure details

An aqueous alkaline dispersion useful as a polyester tire cord dip, the solids of the dispersion consisting essentially of a major amount by weight of a rubbery vinyl pyridine copolymer and an minor amount by weight of a heat reactable 2,6-bis(2,4-dihydroxy phenyl methyl)-4-chlorophenol composition made by the process of first reacting about 2 mols of formaldehyde with 1 mol of parachloro phenol to provide 2,6-dimethylol-4-chlorophenol which then is reacted with about 2 mols of resorcinol to give the heat reactable bis(dihydroxy phenylmethyl) chlorophenol composition.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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